N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
CAS No.:
Cat. No.: VC15174882
Molecular Formula: C11H10ClN3O5S
Molecular Weight: 331.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O5S |
|---|---|
| Molecular Weight | 331.73 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
| Standard InChI | InChI=1S/C11H10ClN3O5S/c1-20-8-3-2-6(4-7(8)12)15-21(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |
| Standard InChI Key | XITDTUDPYWAYNY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, N-(3-chloro-4-methoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, reflects its substituent arrangement:
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A pyrimidine ring (positions 2, 5, and 6) modified with hydroxyl (-OH), oxo (=O), and sulfonamide (-SO₂NH-) groups.
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A 3-chloro-4-methoxyphenyl group bonded to the sulfonamide nitrogen.
The molecular formula is C₁₁H₉ClN₃O₅S, yielding a molecular weight of 330.57 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07).
Spectral Signatures
While direct spectral data for this compound are unavailable in the provided sources, inferences are drawn from analogous pyrimidine derivatives :
| Technique | Predicted Features |
|---|---|
| IR (cm⁻¹) | 3250–3300 (N–H stretch), 1660–1680 (C=O), 1340–1360 and 1150–1170 (S=O), ~830 (C–Cl). |
| ¹H NMR (δ) | 3.85 (s, 3H, OCH₃), 6.8–7.5 (m, 3H, aromatic), 9.5 (s, 1H, OH), 10.2 (s, 1H, NH). |
| ESI-MS (m/z) | 330.57 [M]⁺, 332.57 [M+2]⁺ (Cl isotope pattern). |
Synthesis and Reactivity
Hypothetical Synthesis Pathways
The synthesis likely involves sequential functionalization of a pyrimidine precursor. A plausible route, inspired by methods for related sulfonamide-pyrimidines , includes:
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Pyrimidine Ring Formation: Cyclocondensation of thiourea with β-keto esters or malononitrile derivatives under acidic conditions.
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Sulfonylation: Reaction with 3-chloro-4-methoxybenzenesulfonyl chloride to introduce the sulfonamide group.
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Oxidation/Hydroxylation: Selective oxidation at position 6 and hydroxylation at position 2.
Key challenges include regioselectivity in sulfonylation and avoiding over-oxidation.
Chemical Reactivity
The compound’s reactivity is governed by its functional groups:
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Sulfonamide: Participates in hydrogen bonding and acid-base reactions.
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Pyrimidinone Ring: Susceptible to electrophilic substitution at electron-rich positions.
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Chloro and Methoxy Groups: Influence electronic effects and metabolic stability.
Biological Activity and Mechanisms
Enzyme Inhibition
Sulfonamides are classical inhibitors of dihydropteroate synthase (DHPS) in folate biosynthesis. The compound’s sulfonamide group may chelate metal ions in enzyme active sites, akin to sulfa drugs.
Pharmacokinetic Considerations
Absorption and Distribution
The compound’s moderate logP (~2.5, estimated) suggests balanced hydrophilicity-lipophilicity, enabling membrane permeability. The methoxy group may enhance metabolic stability by resisting oxidative demethylation.
Metabolism and Excretion
Predominant metabolic pathways likely involve:
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Oxidation: Hydroxylation of the phenyl ring.
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Conjugation: Glucuronidation of the hydroxyl group.
Comparative Analysis with Analogues
| Compound | Structure | Activity (MIC, µg/mL) | Target Enzyme |
|---|---|---|---|
| C3 | Pyrimidine-thioacetamide | 8–16 (C. albicans) | Cytochrome P450 |
| Target Compound | Pyrimidine-sulfonamide | Not tested | Hypothetical: DHPS |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a lead structure for antifungals and antibacterial agents. Its modular design allows derivatization at the sulfonamide or pyrimidine positions.
Agricultural Chemistry
Chlorinated pyrimidines are explored as fungicides in crop protection. The chloro and methoxy substituents may enhance environmental persistence.
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